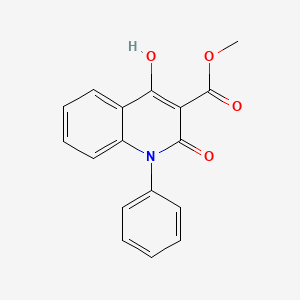
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate” is a compound that belongs to the class of 2-oxo-1,2-dihydroquinoline-3-carboxylates . These compounds are known for their potential biological activities and are often used in the synthesis of various biologically active structures .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . For instance, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesis process involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester .Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by means of elemental analysis, 1 H NMR, 13 C NMR, LC/MS and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group is often observed .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This leads to the formation of heterocyclic enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, the melting point, yield, and NMR data can be obtained .Applications De Recherche Scientifique
Antibacterial Activity
Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid , especially those containing a fluorine atom, exhibit potent antibacterial properties. These compounds are akin to commonly used quinolones. The sulfur atom in the 2-position of the quinoline moiety contributes to their enhanced antibacterial efficacy .
Drug Research and Development
The interesting pharmaceutical and biological activities associated with 4-hydroxy-2-quinolones make them valuable in drug research. Researchers have explored synthetic analogs and heteroannelated derivatives of this class of compounds. These efforts aim to uncover novel drug candidates with unique biological activities .
Heterocyclic Synthesis
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate plays a role in the synthesis of related heterocycles. These include four-membered to seven-membered ring systems. The compound’s synthetic approaches contribute to the development of diverse heterocyclic structures with potential applications in medicinal chemistry .
Potential Antimalarial Agents
Quinolones, the parent heterocycle of 4-hydroxy-2-quinolones, have been used as antimalarial agents. For instance, quinine and its derivatives have been employed to treat nocturnal leg cramps and arthritis. Although not directly related to our compound, understanding the broader context of quinolones sheds light on their significance in drug development .
Other Biological Activities
While specific studies on Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate are limited, it’s worth noting that quinolones, in general, exhibit diverse biological effects. Some naturally occurring quinolines have been isolated from plant sources, and bacterial species also produce quinolone compounds. Further research may uncover additional applications for our compound .
Mécanisme D'action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities .
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones can play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Pharmacokinetics
Some compounds in the 4-hydroxy-2-quinolones class have shown acceptable pharmacokinetic profiles in in vivo experiments .
Result of Action
It is known that 4-hydroxy-2-quinolones have unique biological activities .
Action Environment
It is known that the reaction process of similar compounds can be completed at reflux for 4 hours in methanol with the presence of sodium methanolate .
Orientations Futures
The future directions in the research of these compounds could involve the development of new biologically active structures . For instance, they could be used in the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . Further ex vivo and in vivo models could also be established to evaluate the safety of these compounds .
Propriétés
IUPAC Name |
methyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)14-15(19)12-9-5-6-10-13(12)18(16(14)20)11-7-3-2-4-8-11/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBULOZGQDCZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

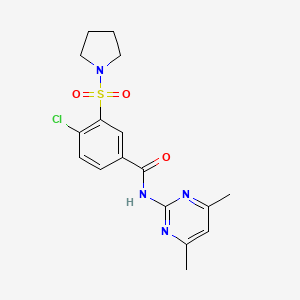


![N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2575866.png)
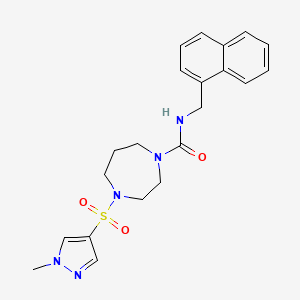
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2575873.png)
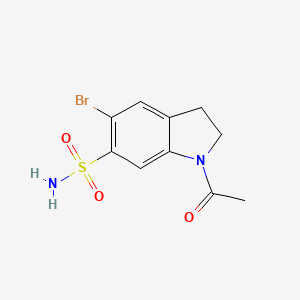
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)

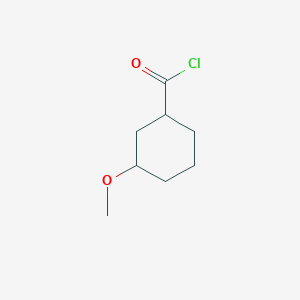
![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)